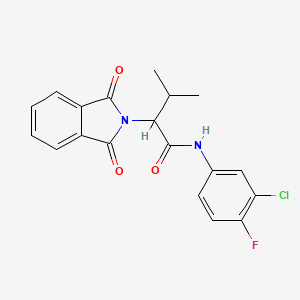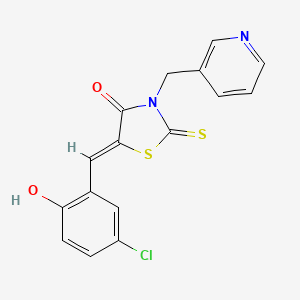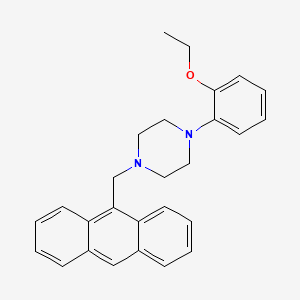![molecular formula C19H17ClN2O4 B5202418 N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
N-[(4-chlorophenoxy)acetyl]tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenoxy)acetyl]tryptophan is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a derivative of tryptophan, which is an essential amino acid that plays a crucial role in protein synthesis. N-[(4-chlorophenoxy)acetyl]tryptophan has been found to possess several interesting properties that make it suitable for use in various scientific applications.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenoxy)acetyl]tryptophan is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These enzymes are involved in the synthesis of neurotransmitters and the regulation of the immune response, respectively.
Biochemical and Physiological Effects
N-[(4-chlorophenoxy)acetyl]tryptophan has been found to possess several biochemical and physiological effects. For example, it has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. It has also been found to modulate the immune response by inhibiting the activity of indoleamine 2,3-dioxygenase.
Advantages and Limitations for Lab Experiments
N-[(4-chlorophenoxy)acetyl]tryptophan has several advantages for use in lab experiments. For example, it is stable and can be easily synthesized in large quantities. It is also highly specific and can be used to selectively inhibit the activity of certain enzymes. However, it also has some limitations. For example, it can be toxic at high concentrations and may interfere with other biochemical processes in the cell.
Future Directions
There are several future directions for research on N-[(4-chlorophenoxy)acetyl]tryptophan. One area of research is the development of new drug candidates based on this compound. Another area of research is the study of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[(4-chlorophenoxy)acetyl]tryptophan and its effects on various biochemical pathways.
Synthesis Methods
The synthesis of N-[(4-chlorophenoxy)acetyl]tryptophan involves the reaction of 4-chlorophenoxyacetic acid with tryptophan. The reaction is carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[(4-chlorophenoxy)acetyl]tryptophan.
Scientific Research Applications
N-[(4-chlorophenoxy)acetyl]tryptophan has been used in various scientific applications, including drug discovery and development, protein engineering, and biochemical research. It has been found to possess several interesting properties that make it suitable for use in these applications. For example, it has been shown to inhibit the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-13-5-7-14(8-6-13)26-11-18(23)22-17(19(24)25)9-12-10-21-16-4-2-1-3-15(12)16/h1-8,10,17,21H,9,11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCRKSCEDUIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)acetyl]tryptophan | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3,4-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5202346.png)


![2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5202373.png)


![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5202388.png)
![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)
![N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)
![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)